molecular formula C12H17FO7 B1413701 [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate CAS No. 74554-12-4

[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

Cat. No.: B1413701
CAS No.: 74554-12-4
M. Wt: 292.26 g/mol
InChI Key: QFVJLBVULJFLKN-MMMLBONTSA-N
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Description

The compound [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a fluorinated tetrahydropyran derivative characterized by multiple acetoxy substituents, a methyl group at position 2, and fluorine at position 3. Its stereochemistry (3R,4s,6s) suggests a rigid tetrahydropyran ring system with axial and equatorial substituents that influence its reactivity and biological interactions.

Properties

IUPAC Name

[(3R,4S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9?,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJLBVULJFLKN-MMMLBONTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a derivative of tetrahydropyran that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₃H₁₅F₁O₅, and its structure features a tetrahydropyran ring with acetoxy and fluorine substituents. The stereochemistry at the 3, 4, and 6 positions contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. Specifically, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, compounds with structural similarities to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyran derivatives. A related study found that compounds with similar functional groups could induce apoptosis in cancer cells through the activation of intrinsic pathways. The mechanism often involves the modulation of key signaling pathways such as NF-kB and STAT .

CompoundActivityMechanism
This compoundAnticancerApoptosis induction via NF-kB inhibition
Similar Tetrahydropyran DerivativeAntimicrobialInhibition of bacterial growth

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines reveal that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, in studies involving acute myeloid leukemia (AML) cell lines, the compound demonstrated lower LD50 values in cancer cells than in healthy cells .

Case Studies

  • Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial properties of tetrahydropyran derivatives.
    • Findings : The study reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Cytotoxicity in Cancer Models
    • Objective : To assess the cytotoxic effects on AML cell lines.
    • Results : The compound showed significant cytotoxicity with an average LD50 of 9.4 µM against AML cells while sparing normal peripheral blood mononuclear cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit NF-kB and STAT pathways which are critical in cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been reported to increase ROS levels leading to oxidative stress and subsequent apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The compound’s 5-fluoro and 4,6-diacetoxy groups distinguish it from analogs such as:

  • (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (), which features a thiadiazole-thioether side chain and triacetate groups.
  • Compound 14 (), a tri-O-acetyl glucopyranoside with a triazolylmethyl substituent.

Key Differences :

  • Fluorine vs. Chlorine/Thiadiazole : The 5-fluoro group in the target compound may enhance metabolic stability compared to chlorine-containing analogs () due to fluorine’s electronegativity and resistance to enzymatic cleavage .
Table 1: Substituent Comparison
Compound Substituents at Key Positions Functional Groups Reference
Target Compound 5-F, 4,6-OAc, 2-Me Acetate, Fluorine, Methyl N/A
(Compound 4l) 3-Cl, thiadiazole-thioether, tri-OAc Chlorine, Thiadiazole, Acetate
(Compound 14) Tri-OAc, triazolylmethyl Acetate, Triazole

Implications for Target Compound :

  • Acetate protection at positions 3, 4, and 6 could mirror the high-yield acetylation strategies used in (78.5% yield) .

Hypothesized SAR for Target Compound :

  • The 5-fluoro group may improve membrane permeability and resistance to oxidation, as seen in fluorinated nucleoside analogs (e.g., ) .
  • The methyl group at position 2 could sterically hinder enzymatic degradation, similar to methyl-substituted tetrahydropyrans in .

Crystallographic and Stereochemical Considerations

The crystal structure of C23H27NO4 () reveals that substituent positioning (e.g., axial vs. equatorial) governs molecular packing and hydrogen-bonding networks . For the target compound, the stereochemistry (3R,4s,6s) likely imposes a chair conformation with acetoxy groups in equatorial positions, optimizing stability and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate
Reactant of Route 2
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[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

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